molecular formula C19H29NO6 B4004453 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid

Cat. No.: B4004453
M. Wt: 367.4 g/mol
InChI Key: ORHPAHHZOZXYAK-UHFFFAOYSA-N
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Description

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a tert-butyl-substituted phenoxyethyl group and oxalic acid

Scientific Research Applications

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine typically involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 4-tert-butyl-2-methylphenoxyethanol. This intermediate is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction results in alcohols. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .

Mechanism of Action

The mechanism of action of 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2-methylphenol: Shares the tert-butyl-substituted phenol structure but lacks the morpholine and oxalic acid components.

    4-(Aminomethyl)-2-methylphenol: Contains an aminomethyl group instead of the morpholine ring.

    2-tert-Butyl-4-methylphenol: Similar phenolic structure but different substitution pattern.

Uniqueness

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine is unique due to its combination of a morpholine ring and a tert-butyl-substituted phenoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-14-13-15(17(2,3)4)5-6-16(14)20-12-9-18-7-10-19-11-8-18;3-1(4)2(5)6/h5-6,13H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHPAHHZOZXYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Reactant of Route 2
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Reactant of Route 3
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Reactant of Route 4
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Reactant of Route 5
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid
Reactant of Route 6
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid

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